molecular formula C16H17N3O3 B5837203 N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide

N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5837203
M. Wt: 299.32 g/mol
InChI Key: YEMQLCSVRTVPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PB-28 and has been extensively studied for its potential use in cancer treatment and pain management. In

Mechanism of Action

The mechanism of action of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide involves its binding to the androgen receptor, which is a transcription factor that plays a key role in the development and progression of prostate cancer. PB-28 binds to the androgen receptor with high affinity and specificity, leading to the inhibition of androgen receptor-mediated signaling pathways. This inhibition results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, PB-28 inhibits the expression of androgen receptor-regulated genes, leading to the suppression of cancer cell growth and proliferation. PB-28 has also been shown to be a potent analgesic in animal models, with its mechanism of action involving the activation of the mu-opioid receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its high specificity and affinity for the androgen receptor, which makes it a potent inhibitor of androgen receptor-mediated signaling pathways. However, one limitation of using PB-28 in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the study of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide. One potential direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other types of cancer, such as breast and ovarian cancer. Additionally, further research is needed to fully understand the mechanism of action of PB-28 in pain management and to explore its potential use in treating chronic pain conditions.

Synthesis Methods

The synthesis of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 4-phenoxybutyric acid with 2-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain a pure form of this compound.

Scientific Research Applications

N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential use in cancer treatment and pain management. In cancer treatment, PB-28 has been shown to inhibit the growth and proliferation of cancer cells by targeting and binding to the androgen receptor. PB-28 has also been studied for its potential use in pain management, as it has been shown to be a potent analgesic in animal models.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-phenoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c17-16(14-9-4-5-11-18-14)19-22-15(20)10-6-12-21-13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMQLCSVRTVPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.